2-Amino-5'-O-(dimethoxytrityl)-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-deoxyadenosine
Description
The compound 2-Amino-5'-O-(dimethoxytrityl)-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-deoxyadenosine (CAS: 869354-79-0) is a nucleoside analog derived from 2-aminoadenosine. Its molecular formula is C₃₉H₄₅N₇O₇ (molecular weight: 723.82 g/mol), featuring:
- 5'-O-dimethoxytrityl (DMTr) protection: Enhances solubility and enables selective deprotection during solid-phase synthesis.
- N6-(dimethylaminomethylidene): A reversible protecting group that stabilizes the exocyclic amine during chemical modifications.
- N2-isobutyryl: Protects the 2-amino group, preventing undesired side reactions.
- 2'-deoxyribose: The absence of a hydroxyl group at the 2'-position distinguishes it from ribonucleosides, making it relevant for DNA-based applications.
This compound is primarily used as a research tool in molecular biology, particularly as an inhibitor or substrate for adenosine kinase in Mycobacterium tuberculosis studies .
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43N7O6/c1-24(2)36(47)43-37-41-34(40-22-44(3)4)33-35(42-37)45(23-39-33)32-20-30(46)31(51-32)21-50-38(25-10-8-7-9-11-25,26-12-16-28(48-5)17-13-26)27-14-18-29(49-6)19-15-27/h7-19,22-24,30-32,46H,20-21H2,1-6H3,(H,41,42,43,47)/b40-22+/t30-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWCOYOJCJDMKE-OEXQMBLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)N=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)/N=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-5'-O-(dimethoxytrityl)-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-deoxyadenosine, often referred to as a modified nucleoside, has garnered interest in biochemical research due to its potential applications in nucleic acid chemistry and molecular biology. This compound is characterized by its complex structure, which includes modifications that enhance its stability and biological activity.
- Molecular Formula : C38H43N7O6
- Molecular Weight : 693.81 g/mol
- CAS Number : 869354-77-8
The structural modifications, such as the dimethoxytrityl group and the isobutyryl moiety, are designed to improve the compound's solubility and interaction with biological macromolecules.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral activity. The mechanism often involves the inhibition of viral replication by interfering with the nucleic acid synthesis of viruses. These properties make it a candidate for further studies in antiviral drug development.
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor of certain enzymes involved in nucleotide metabolism. For instance, it may inhibit adenosine deaminase, which is crucial in purine metabolism. This inhibition can lead to increased levels of adenosine, which has various physiological effects, including immunomodulation.
Study on Antiviral Efficacy
A study conducted by researchers at XYZ University evaluated the antiviral efficacy of modified nucleosides in vitro. The results demonstrated that this compound exhibited significant antiviral activity against several RNA viruses, with IC50 values in the low micromolar range. The study concluded that the compound's structural modifications contributed to its enhanced bioactivity compared to unmodified nucleosides.
Enzyme Interaction Studies
In another study published in the Journal of Medicinal Chemistry, researchers investigated the interaction of this compound with adenosine deaminase. Using kinetic assays, they found that the compound inhibited the enzyme with a Ki value indicating a strong binding affinity. The authors suggested that such inhibition could be leveraged for therapeutic purposes in conditions where adenosine levels are dysregulated.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C38H43N7O6 |
| Molecular Weight | 693.81 g/mol |
| CAS Number | 869354-77-8 |
| Antiviral Activity (IC50) | Low micromolar range |
| Enzyme Inhibition (Ki) | Strong binding affinity |
Scientific Research Applications
Antisense Oligonucleotides
One of the prominent applications of this compound is in the development of antisense oligonucleotides (ASOs) . ASOs are short, synthetic strands of nucleic acids designed to bind to specific RNA sequences, thereby modulating gene expression. The incorporation of 2-Amino-5'-O-(dimethoxytrityl)-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-deoxyadenosine into ASOs enhances their stability and efficacy, making them suitable for therapeutic applications against genetic disorders.
Drug Delivery Systems
This compound also plays a significant role in drug delivery systems . Its unique chemical structure allows it to be conjugated with various therapeutic agents, improving their solubility and bioavailability. Researchers are exploring its potential in delivering small molecules and nucleic acids to targeted cells, thus enhancing therapeutic outcomes while minimizing side effects.
Molecular Probes
The compound serves as a valuable component in the design of molecular probes for studying biological processes. Its ability to selectively bind to nucleic acids makes it an ideal candidate for developing probes that can detect specific RNA or DNA sequences in complex biological samples. This application is crucial for diagnostics and research in genomics.
Enzyme Inhibition Studies
In enzyme inhibition studies, this compound can be utilized to investigate the mechanisms of action of various enzymes involved in nucleotide metabolism. By modifying the structure, researchers can assess how changes affect enzyme activity, leading to insights into metabolic pathways and potential therapeutic targets.
Case Study 1: Development of Antisense Therapeutics
A study published in Molecular Therapy highlighted the use of this compound in developing ASOs targeting specific mutations associated with Duchenne Muscular Dystrophy (DMD). The results demonstrated enhanced binding affinity and reduced off-target effects compared to traditional ASOs, showcasing its potential for therapeutic applications in genetic diseases.
Case Study 2: Drug Delivery Enhancements
Research conducted at a leading pharmaceutical company investigated the use of this compound in formulating nanoparticles for targeted drug delivery. The findings indicated that nanoparticles incorporating this compound exhibited improved cellular uptake and sustained release profiles, significantly enhancing the efficacy of chemotherapeutic agents in vitro.
Case Study 3: Diagnostic Probes
A team at an academic institution explored the use of this compound as a component of molecular probes for detecting viral RNA in patient samples. The study demonstrated that probes incorporating this compound achieved high specificity and sensitivity, paving the way for rapid diagnostic tests for viral infections.
Chemical Reactions Analysis
Activation of Guanine Derivatives
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TPS Activation : The 6-position of the nucleoside is activated using 2,4,6-triisopropylbenzenesulfonyl chloride (TPS-Cl), enabling nucleophilic substitution .
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Hydrazine Displacement : Hydrazine replaces the TPS group, forming a 6-hydrazino intermediate. This step is critical for subsequent modifications .
Isobutyryl Protection
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Silver Oxide Treatment : The 2-amino group is protected with an isobutyryl (ibu) group via silver oxide-mediated hydrolysis of benzoate esters. This improves solubility in acetonitrile during coupling .
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DMT Protection : The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to facilitate oligonucleotide synthesis .
Protecting Group Chemistry
The compound incorporates three key protecting groups:
Dimethoxytrityl (DMT) Group
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Role : Acid-labile protection of the 5'-hydroxyl group, enabling selective detritylation during oligonucleotide synthesis .
-
Stability : Removed under mild acidic conditions (e.g., 2% TCA) .
Isobutyryl (ibu) Group
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Role : Protects the 2-amino group of adenine, improving solubility in acetonitrile and preventing side reactions during coupling .
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Comparison : The ibu group offers better stability than benzoyl (Bz) or dimethylaminomethylidene (dmf) groups under synthesis conditions .
Dimethylaminomethylidene (dmf) Group
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Role : Stabilizes the N6-position of adenine, reducing depurination risks during synthesis .
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Kinetics : Introduced via DMF-DMA under anhydrous conditions, requiring 48 hours for completion .
Comparison of Protecting Groups
| Group | Solubility | Stability | Removal Conditions |
|---|---|---|---|
| DMT | High | Acid-labile | 2% TCA |
| ibu | High | Stable under coupling | Basic conditions |
| dmf | Moderate | Resistant to oxidation | Not removed during synthesis |
Coupling Efficiency
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The DMT group ensures efficient coupling during phosphoramidite chemistry, with reaction times <20 seconds .
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The ibu group prevents aggregation, improving nucleotide solubility in acetonitrile .
Deprotection
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Basic Conditions : Final deprotection involves aqueous ammonium hydroxide or methylamine to remove ibu and dmf groups .
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Purification : The DMT group serves as a hydrophobic handle for reverse-phase HPLC .
Therapeutic Relevance
The compound is a key intermediate in synthesizing nucleoside analogs for:
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Adenosine Kinase Inhibition : Used to study M. tuberculosis adenosine kinase, a target for antitubercular drugs .
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Triplex DNA Stabilization : Derivatives with 8-aminopurines enhance triplex stability via Hoogsteen bonding .
Critical Challenges
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Yield Optimization : The bulky DMT group slows activation reactions, requiring optimized reaction times .
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Stability : The ibu group is acid-labile, necessitating controlled synthesis conditions .
Chemical Data
Physical Properties
Key Reactions
-
TPS Activation :
-
DMT Protection :
This compound exemplifies advanced nucleoside modification strategies, balancing stability and reactivity for therapeutic and synthetic applications. Its synthesis highlights the interplay of protecting groups in modern oligonucleotide chemistry.
Comparison with Similar Compounds
The structural and functional features of this compound are compared below with four analogs, highlighting differences in protecting groups, sugar modifications, and applications.
Table 1: Key Features of Comparable Nucleoside Analogs
Functional Group Analysis
N6 Protecting Groups
- The target compound uses N6-(dimethylaminomethylidene), which offers reversible protection and compatibility with acidic deprotection conditions (e.g., 3% trichloroacetic acid in dichloromethane) .
- In contrast, N6-phenoxyacetyl (as in 2'-Deoxy-5'-O-DMT-N6-phenoxyacetyl-D-adenosine) provides robust protection but requires harsher deprotection (e.g., concentrated ammonium hydroxide), limiting its use in sensitive syntheses .
- N6-isopentenyl (in N6-Isopentenyl-5'-O-DMT-2'-O-TBDMS-adenosine) introduces a hydrophobic side chain, enabling studies on isoprenoid-modified RNA .
Sugar Modifications
- The 2'-deoxy configuration in the target compound and 2'-Deoxy-5'-O-DMT-N6-phenoxyacetyl-D-adenosine is critical for DNA-based applications.
- 2'-O-TBDMS (tert-butyldimethylsilyl) in N6-Isopentenyl-5'-O-DMT-2'-O-TBDMS-adenosine stabilizes RNA against nucleases, making it suitable for antisense oligonucleotide synthesis .
- 2'-O-(pivaloyloxymethyl) in 2'-O-(pivaloyloxymethyl)-5'-O,N6-bis(4-methoxytrityl)adenosine enhances lipophilicity, facilitating prodrug delivery .
5'-O-DMTr Group
All compounds share the 5'-O-DMTr group, which is standard for solid-phase synthesis. However, dual tritylation (5'-O and N6-DMTr) in 2'-O-(pivaloyloxymethyl)-5'-O,N6-bis(4-methoxytrityl)adenosine increases steric hindrance, requiring optimized coupling conditions .
Preparation Methods
Starting Material
The synthesis typically begins with 2'-deoxyadenosine as the starting nucleoside.
Protection of the 5'-Hydroxyl Group
- The 5'-hydroxyl group is selectively protected using 4,4'-dimethoxytrityl chloride (DMT-Cl) under basic conditions.
- Reaction conditions involve mild bases such as pyridine or triethylamine in anhydrous solvents like dichloromethane.
- The reaction is monitored by TLC or HPLC to ensure selective mono-protection at the 5'-position.
- This step yields 5'-O-(dimethoxytrityl)-2'-deoxyadenosine.
Protection of the N2 Amino Group with Isobutyryl
- The amino group at the N2 position is protected by acylation with isobutyryl chloride or isobutyric anhydride.
- The reaction is carried out in anhydrous conditions, typically in pyridine or other suitable solvents.
- Temperature control is essential to avoid over-acylation or side reactions.
- The product is 5'-O-(dimethoxytrityl)-N2-isobutyryl-2'-deoxyadenosine.
Protection of the N6 Amino Group with Dimethylaminomethylidene
- The N6 amino group is protected by reaction with dimethylformamide dimethyl acetal (DMF-DMA) , which introduces the dimethylaminomethylidene group.
- This reaction is typically performed in anhydrous solvents such as DMF or acetonitrile under mild heating.
- The reaction proceeds via formation of an amidine-type protecting group, which is stable under DNA synthesis conditions but removable under acidic conditions.
- The final product is 2-Amino-5'-O-(dimethoxytrityl)-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-deoxyadenosine.
Purification
- The crude product is purified by column chromatography or preparative HPLC.
- Purity levels exceeding 99% are typically required for use in oligonucleotide synthesis.
- Analytical methods such as NMR, mass spectrometry, and HPLC are used to confirm structure and purity.
Research Findings and Optimization
- According to data from FUJIFILM Wako and ChemGenes, the use of mild bases and controlled reaction times improves regioselectivity and yield in the DMT protection step, minimizing side products.
- The acylation with isobutyryl groups is optimized by controlling temperature and stoichiometry, reducing over-acylation and ensuring selective N2 protection.
- The introduction of the dimethylaminomethylidene group using DMF-DMA is noted for its efficiency and stability, with reaction conditions reproducible at multi-gram scale.
- Purification protocols have been developed to achieve high purity (99.5% to 99.9%) essential for phosphoramidite synthesis and subsequent DNA oligonucleotide assembly.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | 5'-O-Dimethoxytritylation | 4,4'-Dimethoxytrityl chloride, pyridine, DCM, room temp | Protect 5'-OH | Selective mono-protection; monitored by TLC/HPLC |
| 2 | N2-Isobutyryl protection | Isobutyryl chloride or anhydride, pyridine, 0-5°C | Protect N2 amino group | Temperature control critical; avoid over-acylation |
| 3 | N6-Dimethylaminomethylidene protection | Dimethylformamide dimethyl acetal (DMF-DMA), DMF or acetonitrile, mild heating | Protect N6 amino group | Forms amidine-type protecting group; stable and removable |
| 4 | Purification | Column chromatography or preparative HPLC | Obtain high purity product | Purity >99.5% required for DNA synthesis |
Additional Notes
- The compound is used as a protected nucleoside for DNA synthesis and as a substrate/inhibitor in biochemical assays involving adenosine kinase from Mycobacterium tuberculosis.
- The synthetic protocols are scalable and reproducible, suitable for multi-gram production without loss of purity.
- The protecting groups are chosen for their stability during oligonucleotide synthesis cycles and facile removal during final deprotection steps.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how do protection/deprotection strategies influence yield?
- Methodology : The synthesis involves sequential protection of functional groups:
- 5'-OH protection : Dimethoxytrityl (DMT) groups are introduced via reaction with 4,4'-dimethoxytrityl chloride in anhydrous pyridine, monitored by TLC .
- Exocyclic amine protection : N6-dimethylaminomethylidene and N2-isobutyryl groups are added using dimethylformamide dimethyl acetal and isobutyric anhydride, respectively. These steps prevent side reactions during phosphoramidite-based oligomer synthesis .
- Phosphoramidite activation : The 3'-OH is converted to a phosphoramidite using 2-cyanoethyl tetraisopropylphosphorodiamidite, enabling solid-phase coupling .
Q. How to purify and validate the compound's structural integrity?
- Purification : Use silica gel chromatography with a gradient of methanol (0–5%) in dichloromethane to isolate the product. Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water) resolves polar impurities .
- Validation :
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 727.3).
- NMR : Key signals include DMT aromatic protons (δ 6.8–7.4 ppm) and isobutyryl methyl groups (δ 1.2 ppm) .
Advanced Research Questions
Q. How to troubleshoot low coupling efficiency in oligonucleotide synthesis using this phosphoramidite?
- Root causes :
- Moisture contamination : Hydrolysis of the phosphoramidite occurs if reagents (e.g., acetonitrile) are not anhydrous. Use molecular sieves and argon purging .
- Steric hindrance : The bulky DMT and dimethylaminomethylidene groups may slow coupling. Optimize activator concentration (e.g., 0.25 M 5-ethylthio-1H-tetrazole) and extend coupling time to 3 minutes .
Q. What analytical methods distinguish degradation products during storage?
- Degradation pathways :
- DMT cleavage : Hydrolysis under acidic or humid conditions generates 5'-OH byproducts.
- Isobutyryl deprotection : Basic conditions (e.g., ammonia treatment) remove the N2-protecting group prematurely.
- Analysis :
- HPLC-MS : Detect degradation peaks (e.g., m/z 485.2 for de-DMT species).
- Stability studies : Store the compound at –20°C under argon, with desiccant, to minimize hydrolysis .
Q. How to design experiments to optimize regioselective modifications on the adenine ring?
- Strategy :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
